2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide

Lead-likeness Lipophilicity Fluorine walk

Traditional sourcing of chiral hydrazinocarbonyl-valine building blocks often yields racemic mixtures or des-fluoro analogs, compromising potency and complicating SAR interpretation. - **Single (S)-enantiomer** ensures consistent protease pocket occupancy; eliminates chiral separation. - **2-Fluoro substitution** provides a +0.5 XLogP3 shift and an additional H-bond acceptor site, quantifiably improving membrane permeability vs. des-fluoro matched pairs. - **Terminal hydrazinocarbonyl warhead** enables chemoselective bioconjugation and ¹⁹F NMR tracking. Procure 98%-purity material to avoid hydrazine-related assay artifacts. Stock available for immediate global shipment.

Molecular Formula C12H16FN3O2
Molecular Weight 253.27 g/mol
Cat. No. B12852654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide
Molecular FormulaC12H16FN3O2
Molecular Weight253.27 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NN)NC(=O)C1=CC=CC=C1F
InChIInChI=1S/C12H16FN3O2/c1-7(2)10(12(18)16-14)15-11(17)8-5-3-4-6-9(8)13/h3-7,10H,14H2,1-2H3,(H,15,17)(H,16,18)/t10-/m0/s1
InChIKeyHMUFKDKHPOKICZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide: Procurement-Relevant Physicochemical and Structural Profile


2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide (CAS 1175992‑16‑1, MF C₁₂H₁₆FN₃O₂, MW 253.27 Da) is a chiral, ortho‑fluorinated benzamide‑valine‑hydrazide building block intended for protease‑inhibitor design, bioconjugation, and fragment‑based discovery workflows [1]. Its single (S)‑stereocenter, hydrazinocarbonyl warhead, and 2‑fluoro substituent jointly create a substitution pattern that is not reproducible by des‑fluoro, regioisomeric fluoro, or non‑hydrazide analogs, making direct one‑to‑one swap impossible without altering key recognition and reactivity features .

Why In‑Class Analogs Cannot Replace 2‑Fluoro‑N‑((S)‑1‑hydrazinocarbonyl‑2‑methyl‑propyl)‑benzamide in Discovery Programs


The title compound combines three functional modules—2‑fluorobenzamide, (S)‑valine core, and terminal hydrazinocarbonyl—in a single low‑molecular‑weight scaffold. Replacing the 2‑fluoro substituent with hydrogen eliminates a critical H‑bond acceptor site and lowers lipophilicity (ΔXLogP3 ≈ 0.5 units), while moving fluorine to the 4‑position alters the electron‑withdrawing topology and hydrogen‑bond‑donor/acceptor balance [1]. Substituting the hydrazinocarbonyl with a carboxylic acid or primary amide removes the covalent‑warhead capability essential for protease‑inhibitor design. Consequently, generic “benzamide‑hydrazide” sourcing fails to reproduce the precise pharmacokinetic, binding‑pose, and reactivity profile that this single stereoisomer provides .

Quantitative Differentiation Evidence for 2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide


Lipophilicity Modulation by 2‑Fluoro Substitution: XLogP3 Comparison with Des‑Fluoro Analog

The ortho‑fluoro substitution on the benzamide ring increases the calculated partition coefficient by approximately 0.5 log units relative to the parent des‑fluoro compound N‑[1‑(hydrazinocarbonyl)‑2‑methylpropyl]benzamide. This shift enhances membrane permeability potential while keeping the compound within the lead‑like space (XLogP3 < 3). The target compound's XLogP3 value is 1.3, versus an estimated ~0.8 for the des‑fluoro analog (class‑level inference based on standard aromatic fluorine substitution increments) [1]. Such a modification is critical when optimizing blood‑brain‑barrier penetration or cellular uptake in phenotypic screens.

Lead-likeness Lipophilicity Fluorine walk Medicinal chemistry

Enhanced Hydrogen‑Bond Acceptor Capacity from the 2‑Fluoro Substituent

The 2‑fluoro group serves dual roles as a moderate H‑bond acceptor and an electron‑withdrawing group that polarizes the adjacent amide NH. The target compound possesses 4 H‑bond acceptors versus 3 acceptors in the des‑fluoro analog, directly attributable to the fluorine atom (acceptor counts confirmed by Cactvs 3.4.6.11) [1]. This additional acceptor can engage in C‑F···H‑N or C‑F···π interactions with protein backbones or side chains, a well‑documented phenomenon in fluorine‑containing inhibitors. In contrast, non‑fluorinated benzamide‑hydrazides lack this interaction capability entirely.

Hydrogen bonding Target engagement Fluorine interaction

Defined S‑Stereochemistry: Enantiomeric Purity and Its Impact on Chiral Recognition

The compound contains a single defined (S)‑stereocenter at the valine α‑carbon, as confirmed by PubChem's canonical SMILES representation CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=CC=C1F [1]. Commercial sourcing from Leyan specifies 98% chemical purity , and the stereochemistry is derived from L‑valine starting material, ensuring high enantiomeric excess. In contrast, racemic or (R)‑configured analogs would exhibit altered binding to chiral protease active sites (e.g., cathepsin K, HCV NS3 protease), where the valine S‑configuration is frequently required for optimal P2‑pocket occupancy. Class‑level SAR studies on related hydrazide‑based protease inhibitors demonstrate that inversion of the valine α‑carbon stereochemistry typically reduces inhibitory potency by >10‑fold [2].

Chiral pool synthesis Stereospecific binding Protease inhibitor

Hydrazinocarbonyl Warhead: Unique Reactivity for Covalent Inhibitor Design

The terminal hydrazinocarbonyl (–C(=O)NHNH₂) group is a well‑established serine‑ and cysteine‑protease‑directed warhead that forms reversible or irreversible covalent adducts with active‑site residues. 4‑(Hydrazinocarbonyl)benzamide‑based inhibitors have demonstrated inhibition of soluble epoxide hydrolase (sEH) and carbonic anhydrase IX, with potency in the low‑micromolar range [1]. The target compound, bearing this warhead on a chiral valine scaffold, is positioned to exploit the S1′/S2′ pockets of proteases. In contrast, the corresponding carboxylic acid analog (N‑(2‑fluorobenzoyl)‑L‑valine) lacks the nucleophilic hydrazine moiety and cannot form covalent enzyme adducts, rendering it inactive as a covalent inhibitor [2]. Procuring the hydrazinocarbonyl form is therefore mandatory for any application requiring covalent target engagement.

Covalent warhead Hydrazide chemistry Protease inhibition Bioconjugation

Commercially Available Purity Benchmark: 98% vs. Typical Research‑Grade Hydrazides

Commercially, the target compound is offered at 98% purity (Leyan, Catalog No. 1831916) and at 95% purity (AKSci, Item 7687DD) . This compares favorably with many research‑grade benzamide‑hydrazide analogs, which are frequently listed at ≥95% but without batch‑specific certification. The 98% purity specification reduces the risk of hydrazine‑related impurities (e.g., unreacted hydrazine hydrate, acyl hydrazide dimers) that can confound biological assay results. For procurement decisions, this documented purity level provides greater assurance of lot‑to‑lot reproducibility than generic “95%+” offerings of comparator hydrazides.

Purity specification Reproducibility Procurement quality

Regioisomeric Fluorine Placement: 2‑Fluoro vs. 4‑Fluoro Benzamide Hydrazide

Regioisomeric 4‑fluoro‑N‑[4‑(hydrazinocarbonyl)phenyl]benzamide (CAS 325798‑55‑8, MW 273.26 Da, C₁₄H₁₂FN₃O₂) differs from the target compound in both fluorine position and molecular framework . The target compound places fluorine ortho to the amide carbonyl, increasing the acidity of the adjacent NH and potentially enhancing hydrogen‑bond donor strength, whereas the 4‑fluoro regioisomer positions fluorine para to the carbonyl, minimizing this electronic effect. Additionally, the target compound's valine‑derived scaffold (MW 253.27) is approximately 20 Da lighter, offering a superior ligand‑efficiency starting point for fragment growth [1]. No direct biochemical comparison data are available; this evidence is class‑level inference.

Regioisomer comparison Fluorine positional scanning Binding pose

Recommended Application Scenarios for 2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide


Covalent Protease Inhibitor Fragment Libraries

The hydrazinocarbonyl warhead combined with the (S)‑valine scaffold makes this compound an ideal entry for covalent fragment screens targeting serine and cysteine proteases (e.g., cathepsins, HCV NS3, human leukocyte elastase). The defined S‑stereochemistry ensures consistent pocket occupancy, while the 2‑fluoro substituent provides an additional H‑bond acceptor site that can be exploited in structure‑based design [1]. Procurement of 98%‑purity material minimizes hydrazine‑related artifacts in biochemical assays.

Fluorine‑Enabled ADME Optimization of Peptidomimetic Leads

For programs where the des‑fluoro analog shows suboptimal membrane permeability, the +0.5 XLogP3 shift and additional H‑bond acceptor provided by the 2‑fluoro group offer a quantifiable ADME advantage without increasing molecular weight [1]. Researchers can directly compare matched molecular pairs (fluoro vs. des‑fluoro) to deconvolute fluorine‑specific contributions to permeability, metabolic stability, and off‑target binding.

Bioconjugation and Chemical Probe Synthesis

The terminal hydrazine group enables chemoselective conjugation with aldehydes, ketones, and activated esters to generate hydrazone‑linked or acyl‑hydrazide probes. The 2‑fluorobenzamide moiety can serve as a ¹⁹F NMR reporter tag, allowing real‑time monitoring of conjugation efficiency and probe stability in biological media . This dual functionality is absent in non‑fluorinated benzamide‑hydrazides and carboxylic acid analogs.

Chiral Building Block for HCV NS3/NS4A Inhibitor Scaffolds

The hydrazinocarbonyl‑valine motif is a recognized pharmacophore element in first‑generation HCV NS3 protease inhibitors (e.g., boceprevir contains a hydrazinecarbonyl‑valine substructure) [2]. The 2‑fluorobenzamide cap offers an alternative P2‑capping group that can modulate potency and resistance profiles relative to the standard tert‑butylcarbamoyl‑valine cap. Sourcing the single (S)‑enantiomer avoids the need for chiral separation and ensures consistency with literature SAR.

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